Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-, also known as (2-Benzo[b]thiophen-3-yl-phenyl)-phenyl-methanone, is an organic compound with the molecular formula C21H14OS. This compound is characterized by the presence of a benzo[b]thiophene moiety attached to a phenyl group, which is further connected to a methanone group. It is a member of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- typically involves the reaction of 2-bromo-1-(benzo[b]thiophen-3-yl)benzene with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, nitrating agents; often in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-: Similar structure but with a methyl group substitution.
Methanone, benzo[b]thien-3-ylphenyl-: Lacks the additional phenyl group.
Uniqueness
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
878555-16-9 |
---|---|
Molecular Formula |
C21H14OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[2-(1-benzothiophen-3-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H14OS/c22-21(15-8-2-1-3-9-15)18-12-5-4-10-16(18)19-14-23-20-13-7-6-11-17(19)20/h1-14H |
InChI Key |
QDCSCCHUQJOANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.